molecular formula C22H23N3O4S3 B2707339 N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851783-18-1

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2707339
CAS No.: 851783-18-1
M. Wt: 489.62
InChI Key: PFMJMKIGDGEERT-UHFFFAOYSA-N
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Description

N-(3-(5-(Thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline derivative characterized by a thiophen-2-yl substituent, a tosyl (p-toluenesulfonyl) group, and an ethanesulfonamide moiety. The compound’s structure combines electron-rich aromatic systems (thiophene) with sulfonamide groups, which may influence solubility, stability, and receptor interactions.

Properties

IUPAC Name

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S3/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJMKIGDGEERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and biological evaluation, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the reaction of thiophen derivatives with tosylhydrazones, followed by various coupling reactions. The structure is confirmed using techniques such as NMR spectroscopy and mass spectrometry. For example, the presence of the thiophene ring and the sulfonamide group are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazoles can inhibit the growth of various fungi and bacteria. The compound's structure allows it to interact with microbial enzymes, disrupting their function.
  • Anticancer Properties : Some studies suggest that compounds similar to this compound may inhibit pathways involved in cancer cell proliferation. For instance, inhibition of the PI3K/Akt/mTOR pathway has been observed in related compounds .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it could inhibit CYP51, an enzyme crucial for ergosterol synthesis in fungi, leading to antifungal effects .
  • Cell Cycle Arrest : Some derivatives have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, leading to reduced proliferation .
  • Cytotoxicity : Research has indicated varying levels of cytotoxicity against different cell lines. For instance, IC50 values have been reported that demonstrate significant cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineIC50 (μM)
2dAntifungalCandida albicans148.26
2eAntifungalCandida parapsilosis187.66
13gAnticancerA549 (lung cancer cells)0.1

Cytotoxicity Analysis

The cytotoxicity profiles of various derivatives were assessed against NIH/3T3 cell lines, revealing that certain modifications significantly enhanced their selectivity and potency against cancer cells compared to normal cells.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for evaluating the drug-likeness of this compound. Studies suggest favorable ADME properties that enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural Analogues from Antitubercular Studies ()

Compounds 7c, 7e, 7f, 7g, and 7h (Table 1) share a pyrazoline core and thiophen-2-yl group but differ in substituents. Key comparisons include:

  • Substituent Effects: The acetyl group at the pyrazoline N1 position in these analogues contrasts with the target compound’s tosyl group.
  • Benzoxazole vs. Phenyl: The target compound lacks the benzoxazole ring present in 7c–7h, which could lower molecular rigidity and affect binding to tuberculosis targets like enoyl-acyl carrier protein reductase (InhA) .
  • Sulfonamide Position : The ethanesulfonamide group in the target compound is attached to a phenyl ring, whereas analogues in feature amide-linked benzoxazole substituents. This difference may alter solubility and membrane permeability.

Table 1: Physicochemical Properties of Antitubercular Pyrazoline Derivatives

Compound ID Substituents (R) Melting Point (°C) MS (M+1) Solvent for NMR
7c Butyramide 178–181 396.99 DMSO
7e Benzamide 164–168 431.23 CD3OD
7f 2-Chlorobenzamide 139–141 465.33 DMSO
7g 2-Methoxybenzamide 126–129 460.9 DMSO
7h 3-Chlorobenzamide 142–144 465.33 DMSO

Data sourced from antitubercular evaluations .

Benzenesulphonamide Derivatives with Analgesic Activity ()

Compounds 2i and 2j are benzenesulphonamide derivatives featuring dichloro and hydroxyphenyl groups. Key distinctions from the target compound include:

  • Sulfonamide Type : 2i and 2j use benzenesulphonamide, while the target employs ethanesulfonamide. The shorter aliphatic chain in ethanesulfonamide may reduce hydrophobicity, improving aqueous solubility .
  • Biological Target : These compounds were evaluated for analgesia, suggesting that the pyrazoline-sulfonamide scaffold has versatile applications. The dichloro substituents in 2i/2j likely enhance potency through electron-withdrawing effects, a feature absent in the target compound .

Triazole-Linked Pyrazoline Derivatives ()

The compound N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide shares a thiophen-2-yl-pyrazoline core but includes a triazole-methyl-phenylacetamide chain. Structural differences include:

  • Such hybridization often broadens biological activity but complicates synthetic routes .

Research Findings and Implications

  • Antitubercular Potential: Chlorinated benzamide derivatives (e.g., 7f, 7h) in showed higher molecular weights and moderate melting points, correlating with improved antitubercular efficacy. The target compound’s tosyl group may similarly enhance stability and activity .
  • Analgesic Applications : highlights the role of dichloro substituents in enhancing analgesic potency. The target compound’s ethanesulfonamide, while less bulky, may offer a balance between solubility and receptor affinity .
  • Synthetic Challenges : The triazole-containing analogue () underscores the complexity of synthesizing hybrid scaffolds. The target compound’s relatively straightforward structure may facilitate large-scale production .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how do reaction parameters influence yield?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclocondensation of thiophene derivatives with substituted hydrazines, followed by sulfonylation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require careful purification to remove residual solvents .
  • Catalysts : Triethylamine or pyridine is often used to neutralize HCl byproducts during sulfonamide formation .
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and side-product formation .
    • Data Contradictions : Some studies report higher yields with ethanol as a solvent for intermediate steps, while others prioritize DMF for solubility of aromatic intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the pyrazole ring substitution pattern and sulfonamide linkage. Aromatic protons from the thiophene and phenyl groups appear as distinct multiplets in the δ 6.5–8.0 ppm range .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]+^+ ~550–600 Da) and fragmentation patterns .
  • X-ray crystallography : Resolves diastereomeric ambiguity in the 4,5-dihydropyrazole core, though crystallization challenges may require co-crystallization agents .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodology :

  • Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) monitors aggregation .
  • Stability : Use HPLC to track degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Hydrolysis of the sulfonamide group is a common degradation pathway .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Methodology :

  • Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) in recombinant proteins vs. cell-based assays to differentiate target-specific effects from off-target interactions .
  • Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity, such as oxidized thiophene derivatives .
  • Dose-response validation : Replicate results across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-type-specific artifacts .

Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to kinases (e.g., JAK2, EGFR). Focus on hydrogen bonding between the sulfonamide group and kinase hinge regions .
  • Free-energy perturbation (FEP) : Quantify energy changes when modifying substituents (e.g., replacing tosyl with benzoyl groups) to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of the 4,5-dihydropyrazole ring in aqueous vs. lipid bilayer environments .

Q. What experimental designs mitigate synthetic byproducts during large-scale preparation?

  • Methodology :

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize over-sulfonylation or ring-opening byproducts .
  • Taguchi orthogonal arrays : Optimize parameters (e.g., stoichiometry, stirring rate) to reduce impurities below 5% .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >95% purity .

Data Contradiction Analysis

Contradiction Resolution Strategy Example Evidence
Variable anti-inflammatory IC50_{50} values in murine vs. human cell modelsCross-validate with primary human PBMCs and species-specific COX-2 isoforms
Discrepancies in NMR coupling constants for dihydropyrazole protonsUse NOESY to confirm spatial proximity of substituents
Conflicting reports on metabolic stabilityPerform microsomal assays with CYP3A4/2D6 isoforms and compare half-lives

Key Structural and Functional Insights

Feature Impact on Research Reference
Tosyl group (SO2_2-C6_6H4_4-CH3_3)Enhances metabolic stability but may reduce aqueous solubility
Thiophene moietyFacilitates π-π stacking with aromatic residues in enzyme active sites
Ethanesulfonamide chainModulates logP and membrane permeability

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